Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazolidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 1,3-oxazolidin-3-one with ethyl 3-(2-phenylethyl)piperidine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate
- 2-oxo-1,3-oxazolidin-3-yl ethyl methylbenzenesulfonate
Uniqueness
Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate is unique due to its combination of a piperidine ring and an oxazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-2-27-19(25)21(11-9-17-7-4-3-5-8-17)10-6-12-23(16-21)18(24)15-22-13-14-28-20(22)26/h3-5,7-8H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKXPKGEJJFZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CN2CCOC2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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